Physicochemical Property Modulation: Lipophilicity (LogP) and Molecular Descriptors of 7-Fluoro-1H-indole-6-carbaldehyde
The strategic placement of fluorine at the 7-position influences lipophilicity, a key determinant of membrane permeability and ADME profile. The predicted LogP value for 7-fluoro-1H-indole-6-carbaldehyde is reported as 2.7848 . This can be compared to its non-fluorinated parent, indole-6-carbaldehyde, which has a significantly lower predicted LogP of approximately 1.6 . This increase of over 1.1 LogP units demonstrates a substantial increase in lipophilicity conferred by the 7-fluoro substituent, which is a class-level inference for enhanced membrane permeability. Furthermore, comparing to another regioisomer, 7-fluoroindole (LogP: 2.19-2.9) , the addition of the 6-carbaldehyde moiety in the target compound further tunes this property.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 2.7848 |
| Comparator Or Baseline | Indole-6-carbaldehyde (Predicted LogP ≈1.6) |
| Quantified Difference | +1.1848 LogP units |
| Conditions | Predicted using computational models (e.g., from vendor databases like mcule.com and ChemSrc) |
Why This Matters
A higher LogP value is a class-level indicator of improved membrane permeability, which can be critical for designing compounds intended for intracellular targets or for crossing the blood-brain barrier.
